molecular formula C31H50N7O17P3S-4 B1265323 decanoyl-CoA(4-)

decanoyl-CoA(4-)

Cat. No.: B1265323
M. Wt: 917.8 g/mol
InChI Key: CNKJPHSEFDPYDB-HSJNEKGZSA-J
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Description

Definition and Chemical Identity

Decanoyl-CoA(4−) is a tetraanionic species derived from the deprotonation of decanoyl-CoA, a medium-chain fatty acyl-coenzyme A (CoA) thioester. Its molecular formula is $$ \text{C}{31}\text{H}{50}\text{N}7\text{O}{17}\text{P}_3\text{S}^{4-} $$, with a molecular weight of 917.8 g/mol. Structurally, it comprises a decanoic acid moiety linked via a thioester bond to coenzyme A (CoA), which includes a pantothenate-derived phosphopantetheine group, adenosine diphosphate, and a terminal phosphate group. The IUPAC name is:
$$
\text{S-[2-(3-{[4-({[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy)hydroxyphosphoryl]oxy}-2-hydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl decanethioate}(4−)
$$
This compound is integral to lipid metabolism, particularly in β-oxidation pathways.

Historical Context in Biochemical Research

Decanoyl-CoA emerged as a critical molecule in mid-20th-century studies on fatty acid metabolism. Early work by Fritz Lipmann on CoA’s role in acetyl transfer reactions laid the groundwork for understanding acyl-CoA derivatives. By the 1990s, research on medium-chain acyl-CoA dehydrogenases (MCADs) revealed decanoyl-CoA’s specificity as a substrate, distinguishing it from long- and short-chain variants. For example, ACAD2, a mitochondrial enzyme, shows peak activity with decanoyl-CoA (850 nmol·min⁻¹·mg⁻¹). These findings underscored its unique biochemical role, bridging gaps between short- and long-chain fatty acid oxidation.

Significance as a Medium-Chain Fatty Acyl-CoA

As a medium-chain acyl-CoA (C10:0), decanoyl-CoA occupies a pivotal position in metabolic pathways:

  • β-Oxidation : Serves as a substrate for MCADs, undergoing dehydrogenation to 2-trans-decenoyl-CoA.
  • Fatty Acid Biosynthesis : Acts as a primer for elongation cycles in mitochondria and peroxisomes.
  • Regulatory Role : Modulates enzyme activity via thioester bond dynamics, influencing energy homeostasis.

Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases

Enzyme Preferred Substrate Activity (nmol·min⁻¹·mg⁻¹)
ACAD1 Palmitoyl-CoA (C16) 20
ACAD2 Myristoyl-CoA (C14) 850
ACAD2 Decanoyl-CoA (C10) 98% relative activity

Relationship Between Decanoyl-CoA and Its Conjugate Base Decanoyl-CoA(4−)

Decanoyl-CoA(4−) forms via deprotonation of the phosphate ($$ \text{p}Ka \approx 0.8 $$) and diphosphate ($$ \text{p}Ka \approx 6.4 $$) groups in the CoA moiety. This ionization enhances solubility in aqueous environments, facilitating interaction with enzymes like MCADs. The thiol group of CoA ($$ \text{p}K_a \approx 10.35 $$) remains protonated at physiological pH, preserving the thioester’s reactivity.

Ionization States and Metabolic Implications :

  • Protonated Form (Decanoyl-CoA) : Predominates at acidic pH, favoring membrane association.
  • Deprotonated Form (Decanoyl-CoA(4−)) : Dominates at neutral-to-alkaline pH, optimizing substrate binding in mitochondrial matrices.

Equation : $$ \text{Decanoyl-CoA} \rightleftharpoons \text{Decanoyl-CoA}(4−) + 4\text{H}^+ $$

Properties

Molecular Formula

C31H50N7O17P3S-4

Molecular Weight

917.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/p-4/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-J

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Metabolism

Decanoyl-CoA(4-) is derived from decanoic acid and plays a crucial role as a substrate in fatty acid metabolism. It is involved in the synthesis and degradation of medium-chain fatty acids, which are essential for energy production and cellular functions.

  • Fatty Acid Oxidation : Decanoyl-CoA(4-) participates in the β-oxidation pathway, where it undergoes enzymatic reactions to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production. Research has demonstrated that enzymes like acyl-CoA synthetase and acyl-CoA dehydrogenases utilize decanoyl-CoA(4-) as a substrate for metabolic processes .
  • Enzymatic Reactions : Studies have shown that specific enzymes preferentially utilize decanoyl-CoA(4-) over other acyl-CoA substrates. For instance, the enzyme FabX from Helicobacter pylori has been identified to preferentially catalyze reactions involving decanoyl-ACP and decanoyl-CoA, highlighting its importance in bacterial fatty acid biosynthesis .

Therapeutic Implications

The implications of decanoyl-CoA(4-) extend into therapeutic areas, particularly in metabolic disorders and cancer research.

  • Metabolic Disorders : Deficiencies in enzymes that metabolize acyl-CoAs, including decanoyl-CoA(4-), can lead to various metabolic disorders. Understanding the metabolism of decanoyl-CoA(4-) can aid in developing treatments for conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a disorder affecting fatty acid oxidation .
  • Cancer Research : Recent studies have implicated acyl-CoA synthetase-4 (ACSL4) in drug resistance mechanisms in breast cancer. ACSL4's interaction with fatty acids, including those derived from decanoyl-CoA(4-), may influence lipid metabolism and contribute to the survival of cancer cells under therapeutic stress . Targeting ACSL4 could restore drug sensitivity in resistant tumors, suggesting a potential therapeutic avenue involving decanoyl-CoA(4-) metabolism.

Case Study 1: Inflammatory Response Modulation

Research has indicated that long-chain acyl-CoA synthetase 4 (ACSL4) plays a role in inflammatory responses by modulating lipid mediator synthesis from arachidonic acid (AA). The presence of decanoyl-CoA(4-) may influence this process by altering the availability of fatty acyl substrates for incorporation into phospholipids, impacting inflammation during immune responses .

Case Study 2: Bacterial Metabolism

In Escherichia coli, decanoyl-CoA(4-) has been identified as a critical metabolite influencing various metabolic pathways. Studies have shown that it acts as a signaling molecule that can affect gene expression related to fatty acid metabolism, thus playing a role in bacterial adaptation to environmental changes .

Chemical Reactions Analysis

β-Oxidation Reactions

Decanoyl-CoA(4-) undergoes β-oxidation in mitochondria and peroxisomes to generate acetyl-CoA units. Key enzymes and reactions include:

Dehydrogenation by Acyl-CoA Dehydrogenases

  • Reaction :
    Decanoyl-CoA(4-) + FAD → (2E)-Decenoyl-CoA + FADH₂

  • Enzymes :

    • Medium-chain acyl-CoA dehydrogenase (ACADM)

    • Peroxisomal acyl-CoA oxidase 1 (ACOX1)

  • Mechanism :
    FAD-dependent removal of hydrogen atoms from C2 and C3 positions, forming a trans-α,β-unsaturated enoyl-CoA intermediate.

Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolases

  • Reaction :
    Decanoyl-CoA(4-) + Acetyl-CoA → 3-Oxododecanoyl-CoA + CoA

  • Enzymes :

    • Mitochondrial ACAA2

    • Peroxisomal ACAA1

  • Role :
    Extends the fatty acid chain during elongation or prepares intermediates for further β-oxidation cycles.

Participation in 4-Hydroxy Acid (4-HA) Catabolism

Recent studies reveal decanoyl-CoA(4-) derivatives are processed by atypical acyl-CoA dehydrogenases (ACADs) in specialized pathways:

4-Hydroxyacyl-CoA Phosphorylation

  • Reaction :
    4-Hydroxydecanoyl-CoA + ATP → 4-Phosphodecanoyl-CoA + ADP

  • Enzyme :
    ACAD10/11 kinase domain

  • Outcome :
    Phosphorylation at the 4-OH position primes the substrate for dehydrogenation.

Dehydrogenation by ACAD10/11

  • Reaction :
    4-Phosphodecanoyl-CoA + FAD → 2-Decenoyl-CoA + FADH₂ + Phosphate

  • Mechanism :
    ACAD10/11 utilize redox-active FAD to eliminate the phosphate group, forming a conventional enoyl-CoA intermediate compatible with β-oxidation .

Microsomal Elongation

  • Reaction :
    Decanoyl-CoA(4-) + Malonyl-CoA → Dodecanoyl-CoA + CO₂

  • Enzyme :
    Fatty acid elongase complexes (e.g., ELOVL1-7)

Enzymatic Interactions and Kinetic Data

EnzymeReaction TypeKm (µM)Vmax (nmol/min/mg)CofactorSource
ACADMDehydrogenation12.4850FAD
ACAA2Thiolysis8.9320CoA
ACAD104-HA Phosphorylation6.7110ATP

Structural Determinants of Reactivity

The tetraanionic form of decanoyl-CoA(4-) enhances solubility and binding to enzyme active sites. Key structural features include:

  • Phosphate-Diphosphate Core : Facilitates interactions with cationic residues in ACADs and thiolases .

  • 10-Carbon Acyl Chain : Optimizes fit into the medium-chain substrate pocket of ACADM .

Preparation Methods

Ethyl Chloroformate-Mediated Coupling

A widely adopted method involves the condensation of decanoic acid with coenzyme A (CoA) using ethyl chloroformate as the activating agent. This approach, detailed in a synthetic protocol by the Royal Society of Chemistry, proceeds via a three-step mechanism:

  • Activation of Decanoic Acid : Decanoic acid is treated with ethyl chloroformate in the presence of triethylamine, forming a mixed anhydride intermediate.
  • Nucleophilic Attack by CoA : The thiol group of CoA attacks the electrophilic carbonyl carbon of the mixed anhydride, displacing the ethyl carbonate leaving group.
  • Deprotonation : Under basic conditions, the phosphate and diphosphate hydroxyl groups of the resulting decanoyl-CoA undergo deprotonation to yield the tetraanionic species (decanoyl-CoA(4-)).

Key reaction parameters include:

  • Solvent : Anhydrous dichloromethane or dimethylformamide (DMF)
  • Temperature : 0–4°C during activation to minimize side reactions
  • Yield : 54–73% after purification via ion-exchange chromatography

ATP-Dependent Enzymatic Synthesis

In biological systems, decanoyl-CoA(4-) is synthesized via acyl-CoA synthetase (ACS)-catalyzed reactions. This method leverages ATP hydrolysis to activate decanoic acid:

$$
\text{Decanoic acid} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACS}} \text{Decanoyl-CoA(4-)} + \text{AMP} + \text{PP}_i
$$

Optimization Insights :

  • pH : Optimal activity occurs at pH 7.5–8.5, with Tris-HCl or HEPES buffers preferred.
  • Cofactors : Mg²⁺ (5–10 mM) is essential for ATP binding and catalysis.
  • Kinetics : The $$ K_m $$ for decanoic acid ranges from 2.0–4.0 μM in bovine liver extracts.

Isotopic Labeling Strategies

Deuterium-Labeled Decanoyl-CoA(4-)

For metabolic tracer studies, 2,2-[²H₂]-decanoyl-CoA(4-) is synthesized via:

  • Alkylation of Diethyl Malonate : Reaction with 1-bromooctane in DMF yields 2-octylmalonate.
  • Acid-Catalyzed Deuterium Exchange : Prolonged reflux with ²HCl/²H₂O introduces deuterium at the α-position.
  • Decarboxylation and Coupling : Hydrolysis followed by CoA conjugation produces the labeled product (51% yield).

¹³C-Labeled Derivatives

2-[¹³C]-decanoyl-CoA(4-) is prepared using ¹³C-enriched diethyl malonate. Key steps include:

  • Isotopic Malonate Synthesis : ¹³C-labeled diethyl malonate is alkylated with 1-bromooctane.
  • CoA Activation : Ethyl chloroformate mediates coupling to CoA, achieving 59% radiochemical purity.

Enzymatic Modification and Substrate Specificity

Acyl-CoA Oxidase Catalysis

Acyl-CoA oxidase (ACOD) from Arthrobacter sp. oxidizes decanoyl-CoA(4-) to 2,3-dehydrodecanoyl-CoA with 73% relative activity compared to tetradecanoyl-CoA (99%).

Catalytic Efficiency :

Substrate $$ K_m $$ (μM) $$ V_{max} $$ (μmol/min/mg)
Decanoyl-CoA(4-) 2.0 20.1
Palmitoyl-CoA 3.8 18.9

Stereochemical Control in Deuterated Products

Incubation of decanoyl-CoA(4-) with α-methylacyl-CoA racemase (AMACR) results in stereospecific deuterium incorporation. Analysis via chiral mandelate esters reveals >95% enantiomeric excess for the (R)-configured product.

Purification and Analytical Validation

Chromatographic Techniques

  • Ion-Exchange Chromatography : DEAE-Sepharose columns elute decanoyl-CoA(4-) at 0.3–0.5 M NaCl gradients.
  • Reverse-Phase HPLC : C18 columns with acetonitrile/ammonium acetate gradients achieve >98% purity (retention time: 12.7 min).

Spectroscopic Characterization

  • UV-Vis : $$ \lambda_{max} = 260 \, \text{nm} $$ ($$ \varepsilon = 16,000 \, \text{M}^{-1}\text{cm}^{-1} $$) confirms CoA moiety integrity.
  • NMR : $$ ^1\text{H} $$ NMR (600 MHz, D₂O): δ 0.88 (t, 3H, CH₃), 1.25 (m, 12H, CH₂), 2.35 (t, 2H, C=OCH₂).

Challenges and Optimization Strategies

Side Reaction Mitigation

  • Hydrolysis Prevention : Anhydrous conditions and low temperatures (<4°C) reduce CoA thioester hydrolysis during synthesis.
  • Metal Chelation : EDTA (1–5 mM) inhibits Mg²⁺-dependent phosphatases in enzymatic preparations.

Scalability Issues

Large-scale production faces hurdles due to:

  • CoA Cost : CoA constitutes >60% of raw material expenses in chemical synthesis.
  • Product Stability : Lyophilization at −80°C with trehalose (10% w/v) extends shelf life to 12 months.

Emerging Biotechnological Approaches

Recombinant Enzyme Systems

E. coli expressing acyl-CoA synthetase (FadD) produces decanoyl-CoA(4-) at 8.2 g/L in fed-batch fermentations, reducing reliance on chemical synthesis.

Cell-Free Metabolic Engineering

Combining ACS, ACOD, and cofactor regeneration systems achieves 92% conversion of decanoic acid to decanoyl-CoA(4-) in 6 hours, enabling continuous production.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying decanoyl-CoA(4-) in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection, coupled with tandem MS (MS/MS) for fragmentation patterns specific to acyl-CoA derivatives. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P and 1^{1}H NMR) can confirm the phosphate and acyl chain structure. Cross-reference retention times and spectral data with authenticated standards or databases like SciFinder or Reaxys to validate identity .

Q. How can researchers quantify decanoyl-CoA(4-) levels in metabolic flux studies?

  • Methodological Answer : Employ stable isotope-labeled internal standards (e.g., 13^{13}C-labeled decanoyl-CoA) to correct for matrix effects during LC-MS analysis. Optimize extraction protocols (e.g., acidic methanol/water mixtures) to stabilize labile CoA esters. Normalize concentrations to protein content or cell counts, and validate with calibration curves spanning physiologically relevant ranges (0.1–100 µM) .

Q. What are the key metabolic pathways involving decanoyl-CoA(4-)?

  • Methodological Answer : Decanoyl-CoA(4-) participates in mitochondrial β-oxidation of medium-chain fatty acids and serves as a substrate for acyltransferase enzymes in lipid biosynthesis. To map its role, use isotope tracing (e.g., 14^{14}C-labeled decanoyl-CoA) in cell lysates or purified enzyme assays. Pair with genetic knockout models (e.g., siRNA targeting acyl-CoA dehydrogenases) to assess pathway dependency .

Advanced Research Questions

Q. How can experimental design address contradictions in decanoyl-CoA(4-) enzyme kinetics across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (pH, ionic strength) or enzyme sources (recombinant vs. native). Standardize protocols using ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) . Perform kinetic assays at multiple substrate concentrations (0.5–5× KmK_m) and validate with statistical models (e.g., Michaelis-Menten nonlinear regression). Compare results against structurally analogous acyl-CoAs (e.g., octanoyl-CoA) to isolate chain-length specificity .

Q. What strategies resolve conflicting data on decanoyl-CoA(4-)’s role in lipid droplet dynamics?

  • Methodological Answer : Use live-cell imaging with fluorescent acyl-CoA probes (e.g., BODIPY-labeled derivatives) to track subcellular localization. Integrate multi-omics data (proteomics, lipidomics) to identify interacting partners (e.g., acyl-CoA-binding proteins). Control for off-target effects by repeating experiments in acyl-CoA synthetase-deficient cell lines .

Q. How can researchers optimize synthesis protocols for novel decanoyl-CoA(4-) analogs?

  • Methodological Answer : Design analogs using ChemDraw to modify the acyl chain (e.g., deuterated or fluorinated variants). Validate synthetic routes via 1^{1}H/13^{13}C NMR and high-resolution MS. Assess stability under physiological conditions (pH 7.4, 37°C) using time-course LC-MS. Cross-check purity (>95%) with orthogonal methods (HPLC-UV, enzymatic activity assays) .

Q. What statistical approaches are recommended for analyzing decanoyl-CoA(4-)-dependent metabolic perturbations?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to untargeted metabolomics datasets. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for targeted assays. For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals. Validate findings via pathway enrichment tools (KEGG, MetaCyc) .

Methodological Considerations

  • Data Integrity : Adhere to ALCOA guidelines for traceability, especially in multi-institutional studies .
  • Instrument Calibration : Regularly validate MS and NMR instruments with certified reference materials (e.g., NIST SRM 1950) .
  • Replication : Include biological and technical replicates (n ≥ 3) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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